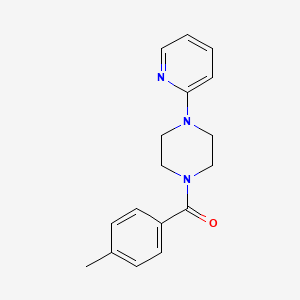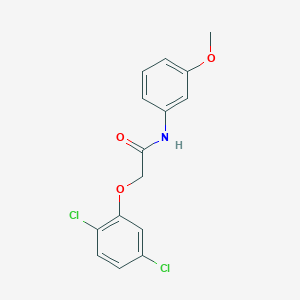![molecular formula C11H10ClF3N2S B5549291 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea](/img/structure/B5549291.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylthiourea involves multiple steps, including the preparation of phenylthiourea derivatives through the reaction of aniline with ammonium thiocyanate in hydrochloric acid. For instance, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a related compound, is achieved by hydrolytic cleavage of benzothiazole derivatives, which is prepared by cyclization of phenylthiourea derivatives using bromine in chloroform (Thomas, Gupta, & Gupta, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal and molecular structure of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-nitro-4-trifluromethyl-phenyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, was determined, revealing intramolecular hydrogen bonding and providing insight into the spatial arrangement of the molecular framework (Thimmegowda et al., 2008).
Scientific Research Applications
Antimicrobial and Antifungal Activities
A study explored the synthesis and antipathogenic activity of thiourea derivatives, demonstrating significant anti-microbial properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These bacteria are known for their capability to form biofilms, suggesting the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives were investigated for their enzyme inhibition capabilities, particularly against acetylcholinesterase and butyrylcholinesterase, as well as their potential as mercury sensors. One compound exhibited significant enzyme inhibition, underscoring the role of thiourea derivatives in developing treatments for diseases associated with enzyme dysregulation (Rahman et al., 2021).
Material Science and Polymer Research
The synthesis of new polymers incorporating thiourea units has been reported, aiming at processable and heat-resistant materials. These polymers showed promising solubility and thermal stability, indicating their potential in high-performance applications (Kausar et al., 2010).
Antimycobacterial Activity
Research on thiourea compounds also extends to antimycobacterial activity, with studies identifying several derivatives that inhibit both Mycobacterium tuberculosis and multidrug-resistant strains. This highlights the potential for developing new therapeutic agents against tuberculosis (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2S/c12-8-4-1-6(11(13,14)15)5-9(8)17-10(18)16-7-2-3-7/h1,4-5,7H,2-3H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADRQLOTHXAEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]methyl}benzonitrile](/img/structure/B5549224.png)


![3-(3-fluorophenyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1H-pyrazole](/img/structure/B5549237.png)
![N'-(2-furylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5549240.png)
![6-{[2-(2-furyl)azepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5549246.png)
![N'-[(5-methyl-2-furyl)methylene]-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5549276.png)

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)


![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)